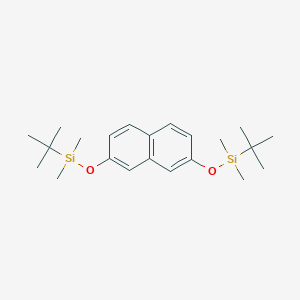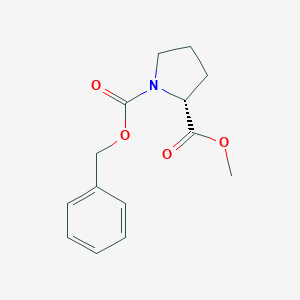
2,7-Bis(tert-butyldimethylsilanyloxy)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,7-Bis(tert-butyldimethylsilanyloxy)naphthalene (2,7-BTDN) is a novel organosilicon compound that has been studied for its potential applications in chemical synthesis, medicinal chemistry, and materials science. This compound was first synthesized in 2006 and has since been the subject of numerous scientific studies. It has been found to have a variety of chemical and biological properties, including the ability to act as a catalyst for the synthesis of other compounds and to interact with biological systems.
Scientific Research Applications
Plastic Scintillators Based on Polymethyl Methacrylate
A study reviews the scintillation properties of plastic scintillators based on polymethyl methacrylate with various luminescent dyes, including naphthalene derivatives. It demonstrates the impact of replacing conventional naphthalene with other compounds on scintillation efficiency, optical transparency, and stability against thermal, light, and radiation damage. This suggests that derivatives of naphthalene, like the one , could potentially enhance the performance of plastic scintillators in radiation detection applications (Salimgareeva & Kolesov, 2005).
Environmental and Health Impact Studies
Another area of application is in the environmental and health impact studies of naphthalene and its derivatives. Research focusing on naphthalene sources, exposures, and their relevance to indoor and outdoor air quality highlights the significance of understanding the behavior of naphthalene compounds in various environments. Such studies are crucial for assessing potential health risks and developing strategies to mitigate environmental contamination by naphthalene-based compounds (Jia & Batterman, 2010).
Medicinal Applications of Naphthalimide Derivatives
Research on heterocyclic naphthalimides, which share a structural similarity with naphthalene derivatives, reveals their expanding role in medicinal chemistry. These compounds exhibit potential in cancer treatment, antibacterial, antifungal, antiviral, anti-inflammatory, and antidepressant applications. The exploration of naphthalimide derivatives underscores the broader potential of naphthalene-related compounds in drug development and diagnostic applications (Gong et al., 2016).
Material Science: Poly(butylene 2,6-naphthalate) Crystallization
The crystallization behavior of Poly(butylene 2,6-naphthalate) (PBN), which contains a naphthalene unit, illustrates the relevance of naphthalene derivatives in material science. PBN materials exhibit properties such as anti-abrasion, low friction, superior chemical resistance, and outstanding gas barrier characteristics. Understanding the crystallization process of such materials is key to developing advanced polymeric materials with tailored properties (Ding et al., 2019).
properties
IUPAC Name |
tert-butyl-[7-[tert-butyl(dimethyl)silyl]oxynaphthalen-2-yl]oxy-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O2Si2/c1-21(2,3)25(7,8)23-19-13-11-17-12-14-20(16-18(17)15-19)24-26(9,10)22(4,5)6/h11-16H,1-10H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIQGGLDASBLPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C=CC(=C2)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O2Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60569800 |
Source


|
| Record name | [Naphthalene-2,7-diylbis(oxy)]bis[tert-butyl(dimethyl)silane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60569800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
178161-06-3 |
Source


|
| Record name | [Naphthalene-2,7-diylbis(oxy)]bis[tert-butyl(dimethyl)silane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60569800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1H-Benzo[d][1,2,3]triazol-5-yl)boronic acid](/img/structure/B68690.png)
![4-[[5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]diazenyl]-N,N-dimethylaniline](/img/structure/B68692.png)
![Propanedinitrile, [(4-methyl-1-piperazinyl)methylene]-(9CI)](/img/structure/B68696.png)
![1-[4-(Trifluoromethyl)benzoyl]piperazine](/img/structure/B68698.png)

![[(2S)-3-oxobutan-2-yl] acetate](/img/structure/B68705.png)






